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molecular formula C17H22ClN3O2 B8769492 1-(Tert-butylamino)-3-[2-(6-chloropyridazin-3-yl)phenoxy]propan-2-ol CAS No. 81947-89-9

1-(Tert-butylamino)-3-[2-(6-chloropyridazin-3-yl)phenoxy]propan-2-ol

Cat. No. B8769492
M. Wt: 335.8 g/mol
InChI Key: CCDYHFOTHNDEDP-UHFFFAOYSA-N
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Patent
US04340733

Procedure details

A mixture of 3-chloro-6-(2-epoxypropoxyphenyl)pyridazine (0.7 g.), methanol (7 ml.) and t-butylamine (1.7 ml.) was stirred and heated under reflux for 1.25 hours. The mixture was evaporated under reduced pressure at 50° and the residue was recrystallized from toluene to give 3-chloro-6-[2-(3-t-butylamino-2-hydroxypropoxy)phenyl]pyridazine, m.p. 136.5°-137.5°. A sample of this product was treated with hydrochloric acid (1.0 N, 3.62 ml.), the solution was extracted with dichloromethane and the aqueous solution was evaporated under reduced pressure and the residue was recrystallized from ethanol/ether to give the monohydrochloride salt, m.p. 193.5°-194.5°.
Name
3-chloro-6-(2-epoxypropoxyphenyl)pyridazine
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14][CH2:15][CH:16]2[O:18][CH2:17]2)=[CH:6][CH:7]=1.[C:19]([NH2:23])([CH3:22])([CH3:21])[CH3:20]>CO>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[O:14][CH2:15][CH:16]([OH:18])[CH2:17][NH:23][C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:6][CH:7]=1

Inputs

Step One
Name
3-chloro-6-(2-epoxypropoxyphenyl)pyridazine
Quantity
0.7 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=C(C=CC=C1)OCC1CO1
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.25 hours
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure at 50°
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C1=C(C=CC=C1)OCC(CNC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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